molecular formula C8H10N2 B15311670 rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine

rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B15311670
M. Wt: 134.18 g/mol
InChI Key: OBFHWMAYVILOEL-RNFRBKRXSA-N
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Description

rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a pyridine moiety. The compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine with a cyclopropane precursor under conditions that favor the formation of the cyclopropane ring. This can be achieved using reagents such as diazo compounds or carbenes in the presence of catalysts like rhodium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow processes or batch reactions optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine: The enantiomerically pure form of the compound.

    2-(pyridin-2-yl)cyclopropane-1-carboxylic acid: A structurally related compound with a carboxylic acid group.

    2-(pyridin-2-yl)cyclopropane-1-methanol: A similar compound with a hydroxymethyl group.

Uniqueness

rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyridine moiety. This combination of features can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(1R,2R)-2-pyridin-2-ylcyclopropan-1-amine

InChI

InChI=1S/C8H10N2/c9-7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5,9H2/t6-,7-/m1/s1

InChI Key

OBFHWMAYVILOEL-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=N2

Canonical SMILES

C1C(C1N)C2=CC=CC=N2

Origin of Product

United States

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